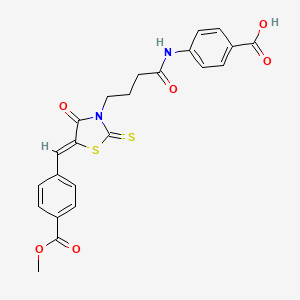
2-(3,4-Dimethylphenyl)benzo-1,4-quinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dimethylphenyl)benzo-1,4-quinone is an organic compound belonging to the quinone family. Quinones are characterized by a fully conjugated cyclic dione structure. This specific compound features a benzoquinone core substituted with a 3,4-dimethylphenyl group. Quinones are known for their vibrant colors and are widely studied for their redox properties and biological activities .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dimethylphenyl)benzo-1,4-quinone typically involves the oxidation of 2-(3,4-dimethylphenyl)aniline. A common method includes the use of oxidizing agents such as potassium dichromate or manganese dioxide in an acidic medium. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the quinone structure .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of catalytic oxidation and advanced purification techniques such as recrystallization and chromatography are employed to obtain high-quality products .
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form more complex quinone derivatives.
Reduction: It can be reduced to the corresponding hydroquinone using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium dichromate, manganese dioxide, acidic medium.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents under appropriate conditions.
Major Products Formed:
Oxidation: Higher quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学研究应用
2-(3,4-Dimethylphenyl)benzo-1,4-quinone has diverse applications in scientific research:
Chemistry: Used as a redox-active compound in various chemical reactions and studies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in organic synthesis.
作用机制
The mechanism of action of 2-(3,4-Dimethylphenyl)benzo-1,4-quinone involves its redox properties. It can undergo reversible oxidation and reduction, making it a useful electron transfer agent. The compound interacts with molecular targets such as enzymes and proteins, influencing various biochemical pathways. Its ability to generate reactive oxygen species also contributes to its biological activities .
相似化合物的比较
1,4-Benzoquinone: A simpler quinone with similar redox properties but lacks the substituted phenyl group.
2,5-Dimethyl-1,4-benzoquinone: Another dimethyl-substituted quinone with different substitution patterns.
Naphthoquinone: A larger quinone structure with extended conjugation.
Uniqueness: 2-(3,4-Dimethylphenyl)benzo-1,4-quinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3,4-dimethylphenyl group enhances its stability and reactivity compared to simpler quinones .
属性
IUPAC Name |
2-(3,4-dimethylphenyl)cyclohexa-2,5-diene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-9-3-4-11(7-10(9)2)13-8-12(15)5-6-14(13)16/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNTZMEBRQGEJNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=O)C=CC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
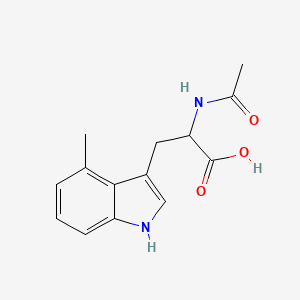
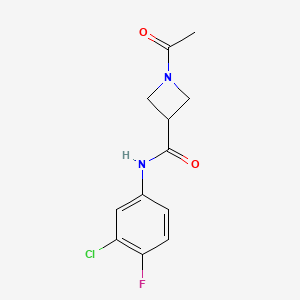
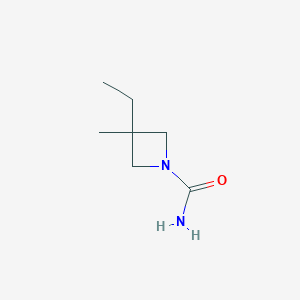
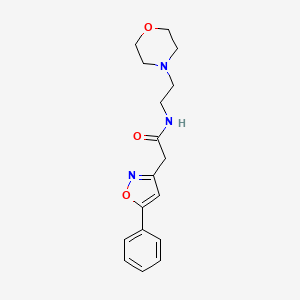
![2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]benzoic acid](/img/structure/B2786545.png)
![3-[(3-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2786546.png)
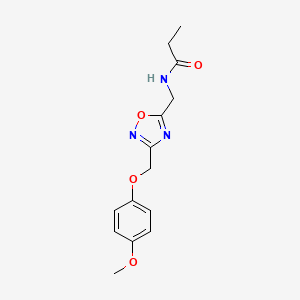
![N-[(oxolan-2-yl)methyl]-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2786553.png)
![(E)-methyl 2-(6-isopropyl-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2786554.png)
![6-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B2786555.png)
![2-chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2786559.png)
![4-benzyl-3-{[(2-methylphenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B2786560.png)
![2-[(4-Chlorobenzyl)sulfanyl]-1,1-diphenyl-1-ethanol](/img/structure/B2786562.png)
